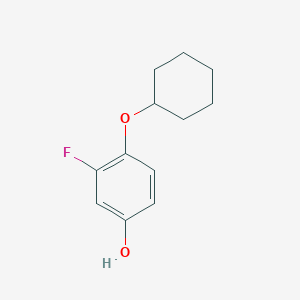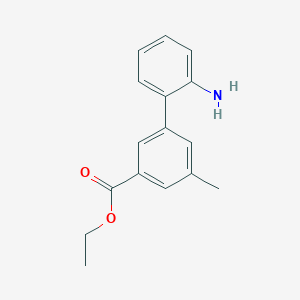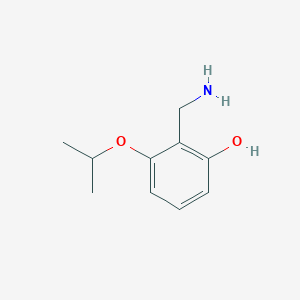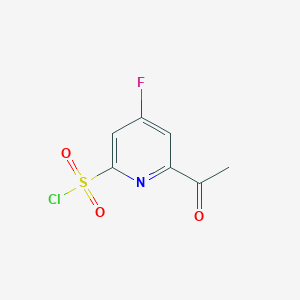
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, amino derivatives, and substituted imidazoles .
Aplicaciones Científicas De Investigación
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tizanidine hydrochloride: Another imidazole derivative with muscle relaxant properties.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Known for its use in oxidative aromatization reactions.
Uniqueness
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13Cl2N3 |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-2-1-8-6-15(7-9(8)5-10)11-13-3-4-14-11;/h1-2,5H,3-4,6-7H2,(H,13,14);1H |
Clave InChI |
SBNVHOKQEXNALN-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)N2CC3=C(C2)C=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)








